molecular formula C6H11NO5S B14688201 S-(2-Carboxy-2-hydroxyethyl)-L-cysteine CAS No. 29529-32-6

S-(2-Carboxy-2-hydroxyethyl)-L-cysteine

Cat. No.: B14688201
CAS No.: 29529-32-6
M. Wt: 209.22 g/mol
InChI Key: NEEMKAOBPAKGRO-WUCPZUCCSA-N
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Description

S-(2-Carboxy-2-hydroxyethyl)cysteine: is an organic compound with the molecular formula C6H11NO5S. It is a derivative of cysteine, an amino acid that contains a thiol group. This compound is characterized by the presence of a carboxylic acid group and a hydroxyl group attached to the same carbon atom, making it a unique molecule with specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of S-(2-Carboxy-2-hydroxyethyl)cysteine typically involves the reaction of cysteine with glycidic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully maintained to ensure the proper formation of the desired product .

Industrial Production Methods: : Industrial production of S-(2-Carboxy-2-hydroxyethyl)cysteine may involve the use of biotechnological processes, including the fermentation of specific microorganisms that can produce the compound in large quantities. The purification process involves several steps, including filtration, crystallization, and drying to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: : S-(2-Carboxy-2-hydroxyethyl)cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfides, while reduction can yield thiols .

Scientific Research Applications

Chemistry: : In chemistry, S-(2-Carboxy-2-hydroxyethyl)cysteine is used as a building block for the synthesis of more complex molecules.

Biology: : In biological research, this compound is studied for its role in cellular processes, particularly in the context of oxidative stress and redox signaling. It is also used in the study of protein structure and function due to its ability to form disulfide bonds .

Medicine: : Medically, S-(2-Carboxy-2-hydroxyethyl)cysteine is investigated for its potential therapeutic effects, including its antioxidant properties and its role in detoxification processes. It is also explored as a potential treatment for conditions related to oxidative stress .

Industry: : In the industrial sector, this compound is used in the production of various chemicals and materials. It is also employed in the formulation of cosmetics and personal care products due to its beneficial properties for skin health .

Mechanism of Action

The mechanism by which S-(2-Carboxy-2-hydroxyethyl)cysteine exerts its effects involves its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can modulate redox signaling pathways, thereby influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : S-(2-Carboxy-2-hydroxyethyl)cysteine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in redox reactions and form disulfide bonds makes it particularly valuable in various scientific and industrial applications .

Properties

CAS No.

29529-32-6

Molecular Formula

C6H11NO5S

Molecular Weight

209.22 g/mol

IUPAC Name

(2R)-2-amino-3-(2-carboxy-2-hydroxyethyl)sulfanylpropanoic acid

InChI

InChI=1S/C6H11NO5S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1

InChI Key

NEEMKAOBPAKGRO-WUCPZUCCSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)N)SCC(C(=O)O)O

Origin of Product

United States

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